molecular formula C11H10N2OS B5841013 N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide

Cat. No.: B5841013
M. Wt: 218.28 g/mol
InChI Key: WGHOWGDZGJLRBY-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is a heterocyclic compound that combines a thiophene ring and a pyridine ring through a carboxamide linkage. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine rings endows it with unique chemical and biological properties.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10/h1-7H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHOWGDZGJLRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)pyridine-3-carboxamide typically involves the condensation of thiophene-2-carboxaldehyde with pyridine-3-carboxylic acid, followed by amidation. One common method is:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, sulfuric acid.

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

    Pyridine Derivatives: Compounds like pyridine-2-carboxamide and pyridine-4-carboxamide.

Uniqueness

N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is unique due to the combination of thiophene and pyridine rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .

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